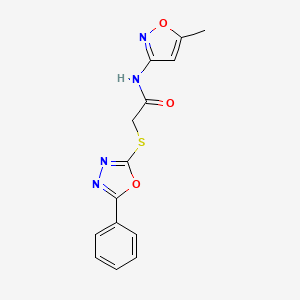
N-(5-methylisoxazol-3-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(5-methylisoxazol-3-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide” is a compound that has been synthesized and evaluated for its antimicrobial activity . It has a molecular formula of C14H12N4O3S and a molecular weight of 316.34.
Synthesis Analysis
The synthesis of this compound was achieved from readily available materials . The process involved several steps, including the condensation of 3-amino-5-methylisoxazole with diethyl malonate in ethanol under reflux, treatment of the resulting ester with excess of hydrazine hydrate in ethanol, condensation of the resulting hydrazide with aromatic aldehydes in methanol, and finally, treatment with chloramine-T to undergo oxidative cyclization .
Molecular Structure Analysis
The molecular structure of this compound includes a 5-methylisoxazol-3-yl group and a 5-phenyl-1,3,4-oxadiazol-2-yl group linked by a thioacetamide group .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include condensation, treatment with hydrazine hydrate, condensation with aromatic aldehydes, and oxidative cyclization with chloramine-T .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a melting point of 240–241°C, and IR maxima at 3215, 1650, 1228 cm−1. The 1H NMR (DMSO-d6) data are δ 2.54 (s, 3H, isoxazole-CH3), 4.02 (s, 2H, CH2), 6.42 (s, 1H, isoxazole-H), 7.42–7.70 (m, 4H, Ar-H) 9.56 (s, 1H, NH); and the 13C NMR (DMSO-d6) data are δ 13.0, 42.3, 95.7, 124.2 .
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
A study on the synthesis of related 1,3,4-oxadiazole derivatives including the target compound revealed a method for creating these compounds from readily available materials. These derivatives were screened for in vitro antimicrobial activity against representative bacterial and fungal strains, showing good activity for specific compounds (Marri et al., 2018) (Marri, Kakkerla, Murali Krishna, & Venkat Rajam, 2018). Another study highlighted the NMR study of a novel derivative containing a benzimidazole moiety, indicating the potential for further chemical analysis and application in various biological activities (Li Ying-jun, 2012) (Li Ying-jun, 2012).
Antimicrobial Evaluation
Isoxazole-substituted 1,3,4-oxadiazoles, including the compound , have shown promise in antimicrobial efficacy. Compounds synthesized in this class exhibited good activity against several bacterial and fungal strains, suggesting their potential as antimicrobial agents (Marri et al., 2018) (Marri et al., 2018). This aligns with the broader trend of investigating 1,3,4-oxadiazole derivatives for their antimicrobial properties (Hui et al., 2002) (Hui, Chu, Zhang, Wang, & Zhang, 2002).
Anticancer Properties
The exploration into the anticancer potential of 1,3,4-oxadiazole derivatives, related to the target compound, has shown that new N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides possess anticancer activity. These compounds were studied for their antitumor activities against human lung adenocarcinoma cells, with specific derivatives demonstrating high selectivity and inducing apoptosis in cancer cells (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019) (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).
Propiedades
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3S/c1-9-7-11(18-21-9)15-12(19)8-22-14-17-16-13(20-14)10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,15,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMKASRHLIAOBPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NN=C(O2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methylisoxazol-3-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(o-tolyl)propan-1-one](/img/structure/B2721526.png)
![2,6-dioxocyclohexanecarbaldehyde O-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-oxoethyl)oxime](/img/structure/B2721527.png)
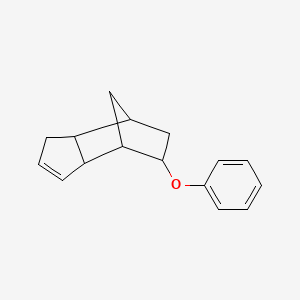
![N-(2-ethoxyphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2721529.png)
![N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-[3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl]sulfanylacetamide](/img/structure/B2721530.png)
![2-[3-(2-methylpropyl)-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-1-yl]acetic acid](/img/structure/B2721531.png)
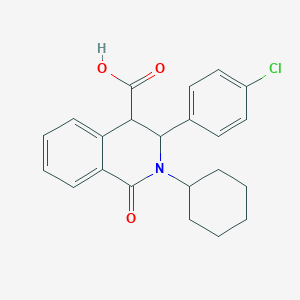
![N-(2,6-dimethylphenyl)-2-[5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2721533.png)
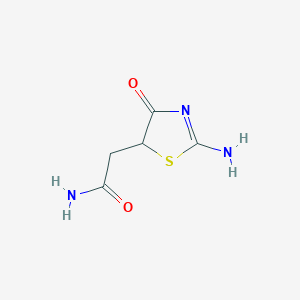
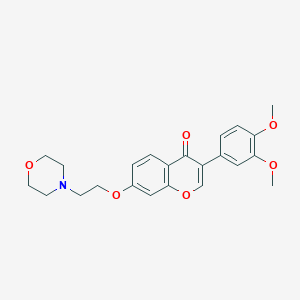
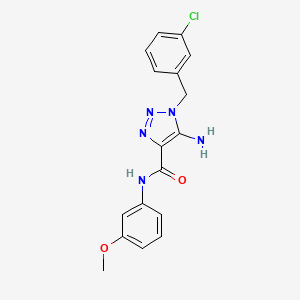
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2721543.png)
![2-(4-fluorophenoxy)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2721544.png)
![8-(2-hydroxyphenyl)-1,6,7-trimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2721546.png)